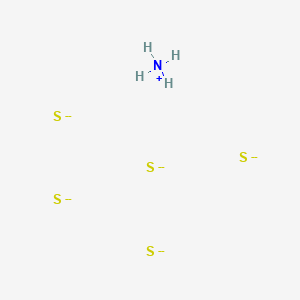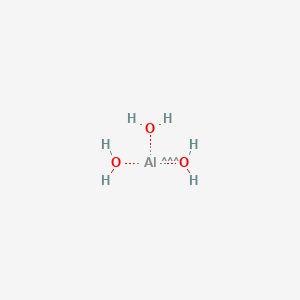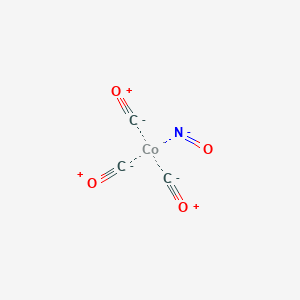
Ammonium sulfide ((NH4)2(S5))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium sulfide, also known as diammonium sulfide, is a colorless to yellow liquid with an odor of rotten eggs or ammonia . It is known for its strong, unpleasant smell . It is often referred to as the “stink bomb” and is used in photographic developing, textile manufacturing to apply patina to bronze, and in trace metal analysis .
Synthesis Analysis
Ammonium sulfide can be prepared by the reaction of hydrogen sulfide, ammonia, and sulfur . It can also be generated by mixing hydrogen sulfide and ammonia . When ammonium hydroxide is treated with an excess of hydrogen sulfide, ammonium hydrosulfide (NH4HS) is produced .Molecular Structure Analysis
The molecular formula of Ammonium sulfide is (NH4)2S . It has a molecular weight of 68.14 .Chemical Reactions Analysis
Ammonium sulfide exhibits high reactivity as a sulfide reagent in anion exchange reactions that transform CoO to cobalt sulfide nanoparticles . It completely dissociates in water to form 2[NH4]+ (aq) + S2- (aq), but very little S2- is present in solution as the S2- ion is very basic .Physical And Chemical Properties Analysis
Ammonium sulfide is a colorless to yellow liquid with a strong odor of rotten eggs or ammonia . It is highly flammable and readily oxidized to be pyrophoric in air . It slowly reacts with water to generate flammable and toxic hydrogen sulfide gas . This reaction is much faster with acid . It may be irritating to skin, eyes, and mucous membranes and may cause illness from skin absorption .Safety And Hazards
Ammonium sulfide is highly flammable and toxic . Inhalation of 500 ppm for 30 min. produces headaches, dizziness, bronchial pneumonia; 600 ppm for 30 min. can cause death . Ingestion causes severe irritation of mucous membranes and stomach . Contact with liquid causes severe burns of eyes and severe skin irritation . It may be absorbed through skin and cause hydrogen sulfide poisoning .
Propiedades
IUPAC Name |
azanium;pentasulfide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N.5S/h1H3;;;;;/q;5*-2/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLKDNBFOYXGRU-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[S-2].[S-2].[S-2].[S-2].[S-2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NS5-9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium sulfide ((NH4)2(S5)) | |
CAS RN |
12135-77-2 |
Source


|
| Record name | Ammonium sulfide ((NH4)2(S5)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012135772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium sulfide ((NH4)2(S5)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium pentasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)






![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)





